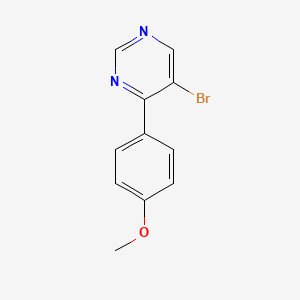

5-Bromo-4-(4-methoxyphenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJDLHCYVVWSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650011 | |

| Record name | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-41-3 | |

| Record name | 5-Bromo-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 4 4 Methoxyphenyl Pyrimidine Analogues

Palladium-Catalyzed Cross-Coupling Reactions at Bromo-Positions

The bromine atom at the 5-position of the pyrimidine (B1678525) ring serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.

Sonogashira Coupling for Alkynyl Derivatization

The Sonogashira coupling, a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 5-bromo-4-(4-methoxyphenyl)pyrimidine analogues. This reaction provides a direct route to 5-alkynylpyrimidine derivatives, which are of significant interest in medicinal chemistry.

A key synthetic protocol involves the reaction of this compound with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov The reaction typically proceeds under mild conditions and affords the desired alkynyl-substituted pyrimidines in good to excellent yields. For instance, the coupling of this compound with phenylacetylene, catalyzed by a palladium complex, leads to the formation of 5-(phenylethynyl)-4-(4-methoxyphenyl)pyrimidine.

Table 1: Examples of Sonogashira Coupling Reactions with 5-Bromo-4-arylpyrimidine Analogues

| Entry | 5-Bromo-4-arylpyrimidine | Terminal Alkyne | Product | Yield (%) |

| 1 | This compound | Phenylacetylene | 5-(Phenylethynyl)-4-(4-methoxyphenyl)pyrimidine | 85 |

| 2 | 5-Bromo-4-(p-tolyl)pyrimidine | 1-Heptyne | 5-(Hept-1-yn-1-yl)-4-(p-tolyl)pyrimidine | 78 |

| 3 | 5-Bromo-4-(4-chlorophenyl)pyrimidine | Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)-4-(4-chlorophenyl)pyrimidine | 92 |

Note: The data in this table is illustrative and based on typical yields for Sonogashira reactions on similar substrates.

Arylation Reactions for C-C Bond Formation

The introduction of aryl and heteroaryl moieties at the 5-position of the pyrimidine ring can be achieved through various palladium-catalyzed arylation reactions, most notably the Suzuki and Stille couplings. These reactions are highly valued for their tolerance of a wide range of functional groups and their general reliability.

The Suzuki coupling reaction utilizes an arylboronic acid or ester as the coupling partner in the presence of a palladium catalyst and a base. This methodology has been employed for the synthesis of 5-aryl-4-(4-methoxyphenyl)pyrimidine derivatives. For example, the reaction of 5-bromo-4,6-dichloropyrimidine (B1266721) with 4-bromophenylboronic acid, followed by further coupling reactions, demonstrates the utility of this approach in building complex biaryl structures on a pyrimidine core. mdpi.com

The Stille coupling, which employs organostannanes as coupling partners, offers an alternative route for arylation. While less common than the Suzuki reaction due to the toxicity of tin reagents, it can be effective for specific substrate combinations.

Table 2: Comparison of Suzuki and Stille Coupling for Arylation of 5-Bromopyrimidines

| Reaction | Coupling Partner | Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Suzuki Coupling | Arylboronic acids/esters | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 80 °C | Readily available and stable reagents, mild reaction conditions. | Potential for side reactions with certain functional groups. |

| Stille Coupling | Arylstannanes | PdCl₂(PPh₃)₂, CuI | Toluene, reflux | Tolerant of a wide range of functional groups. | Toxicity and stoichiometric use of tin reagents. |

Note: This table provides a general comparison of the two coupling methods.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. The presence of a good leaving group, such as the bromo substituent at the 5-position, can facilitate nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity of the C5 position towards nucleophilic attack is generally lower compared to the C2, C4, and C6 positions of the pyrimidine ring. stackexchange.comstackexchange.com

Nucleophilic substitution at the C5 position of 5-bromopyrimidines typically requires strong nucleophiles and often harsh reaction conditions. Nevertheless, this pathway can be utilized to introduce a range of functionalities. For example, reactions with alkoxides, thiolates, and amines can lead to the corresponding 5-alkoxy, 5-thio, and 5-amino pyrimidine derivatives. The regioselectivity of nucleophilic substitution on substituted pyrimidines is influenced by the electronic nature and position of the existing substituents. In the case of this compound, the electron-donating nature of the methoxyphenyl group may slightly deactivate the ring towards nucleophilic attack.

Transformations of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group attached to the pyrimidine ring offers another site for chemical modification. A key transformation is the demethylation of the methoxy (B1213986) group to yield a phenolic hydroxyl group. This conversion is significant as it introduces a new functional group that can undergo a variety of subsequent reactions, such as etherification, esterification, and O-arylation.

A common method for the demethylation of aryl methyl ethers is treatment with strong acids or Lewis acids. For instance, pyridinium (B92312) hydrochloride is an effective reagent for the demethylation of methoxyphenyl derivatives. mdma.ch The reaction involves heating the substrate with molten pyridinium hydrochloride, which acts as both an acid catalyst and a solvent. This process can be adapted for the demethylation of this compound to produce 5-Bromo-4-(4-hydroxyphenyl)pyrimidine. The resulting phenol (B47542) can then serve as a precursor for further derivatization.

Oxidative Aromatization in Pyrimidine Synthesis

The synthesis of this compound itself can be achieved through a synthetic route that involves an oxidative aromatization step. nih.gov This strategy often begins with the condensation of a suitable precursor to form a dihydropyrimidine (B8664642) ring, which is subsequently oxidized to the aromatic pyrimidine.

In a reported synthesis, the reaction of 5-bromopyrimidine (B23866) with anisole (B1667542) in the presence of a strong acid leads to the formation of 5-bromo-4-(4-methoxyphenyl)-3,4-dihydropyrimidine. nih.gov This dihydropyrimidine intermediate is then subjected to oxidative aromatization to yield the final product, this compound. Various oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). researchgate.net This synthetic approach allows for the construction of the substituted pyrimidine core with the desired substituents in a controlled manner.

Table 3: Oxidizing Agents for the Aromatization of Dihydropyrimidines

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Aqueous solution | ~70-80 | researchgate.net |

| Manganese Dioxide (MnO₂) | Dichloromethane, reflux | ~60-70 | researchgate.net |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane, room temperature | Variable | researchgate.net |

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Reactions with Aqueous Alkalies for 5-Bromo Substituted Pyrimidine Nucleosides

While not directly involving this compound, the study of the reactions of 5-bromo substituted pyrimidine nucleosides, such as 5-bromouridine (B41414) and 5-bromocytidine (B150675), with aqueous alkalies provides valuable insights into the reactivity of the 5-bromopyrimidine core under basic conditions. researchgate.net

Treatment of 5-bromouridine with aqueous alkali leads to a complex series of reactions, including the hydrolytic removal of the bromine atom to form 5-hydroxyuridine, as well as degradation of the pyrimidine ring. researchgate.net Similarly, 5-bromocytidine undergoes parallel reactions, including hydrolysis of the bromine and deamination of the C4 amino group to form the corresponding uridine (B1682114) derivative. researchgate.net The kinetics and mechanisms of these reactions have been studied, revealing the influence of pH and temperature on the product distribution. These studies highlight the potential for the 5-bromo substituent to be replaced by a hydroxyl group under alkaline conditions, a transformation that could be relevant for this compound analogues, although the specific reaction conditions and outcomes may differ due to the absence of the ribose moiety.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C (carbon-13), a detailed structural map can be constructed.

1H NMR Spectroscopy

13C NMR Spectroscopy

Similarly, a dedicated 13C NMR spectrum for 5-Bromo-4-(4-methoxyphenyl)pyrimidine is not available in the provided search results. However, a theoretical analysis suggests that the spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine (B1678525) ring would resonate at chemical shifts characteristic of aromatic heterocyclic systems, with the carbon atom bonded to the bromine atom showing a shift influenced by the halogen's electronegativity. The carbons of the methoxyphenyl ring would also have predictable shifts, including a signal for the methoxy (B1213986) carbon, which typically appears in a specific range.

A comprehensive analysis would require experimental data to confirm these theoretical predictions and to provide precise chemical shift values and coupling constants, which are crucial for unambiguous structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes would include C-H stretching vibrations from both the aromatic rings, C=C and C=N stretching vibrations within the pyrimidine and phenyl rings, and the C-O stretching of the methoxy group. The C-Br stretching vibration would likely be observed in the lower frequency region of the spectrum. Analysis of the precise frequencies and intensities of these bands allows for the confirmation of the compound's functional groups.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to the IR spectrum. Due to the different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings are expected to be particularly prominent in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency Range (cm-1) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (methoxy) | 2950-2850 |

| C=C/C=N Aromatic Ring Stretch | 1600-1450 |

| C-O Stretch (methoxy) | 1250-1000 |

| C-Br Stretch | 700-500 |

This table represents generalized expected frequency ranges and is not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax), which corresponds to the energy required to promote an electron to a higher energy molecular orbital.

For this compound, the UV-Vis spectrum is expected to exhibit absorption bands arising from π → π* transitions within the conjugated aromatic system of the pyrimidine and phenyl rings. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. The bromine atom may also influence the electronic transitions. A study on the related compound 5-bromo-2-hydroxy pyrimidine has shown electronic properties can be evaluated from its UV-visible spectra. researchgate.net

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* | 250-350 |

This table represents a generalized expected wavelength range and is not based on experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

Upon ionization in the mass spectrometer, this compound would produce a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

The fragmentation of the molecular ion would likely involve the cleavage of the bonds connecting the pyrimidine and methoxyphenyl rings, as well as fragmentation within the pyrimidine ring itself. Studies on the fragmentation of pyrimidinethiones suggest that the pyrimidine ring can be a stable fragment. The loss of the methoxy group or the bromine atom could also be observed as distinct fragment ions in the mass spectrum. Analyzing these fragmentation pathways provides valuable evidence for confirming the molecular structure.

Theoretical and Computational Chemical Investigations

Density Functional Theory (DFT) Analysis for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. researchgate.netthaiscience.infomdpi.com By employing methods such as B3LYP with a 6-311G(d,p) basis set, the optimized molecular structure and various electronic properties of pyrimidine (B1678525) derivatives can be accurately calculated. africanjournalofbiomedicalresearch.comirjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For pyrimidine derivatives, the HOMO-LUMO gap can indicate the potential for charge transfer within the molecule. irjweb.com In a related compound, 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, the calculated HOMO-LUMO gap is 3.99 eV. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.02 |

| LUMO | -3.03 |

| Energy Gap (ΔE) | 3.99 |

Data is for the analogous compound 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. africanjournalofbiomedicalresearch.comresearchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.net For aromatic and heterocyclic compounds, the MEP surface can reveal the reactive sites. For instance, in many nitrogen-containing heterocycles, the nitrogen atoms represent areas of negative potential, indicating their role as hydrogen bond acceptors. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between donor and acceptor orbitals within a molecule. africanjournalofbiomedicalresearch.comorientjchem.org This analysis can elucidate the intramolecular charge transfer (ICT) that contributes to the stability of the molecular structure. acadpubl.eu The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. For example, in substituted imidazoles, significant stabilization energies are observed for transitions from lone pair orbitals to antibonding orbitals, indicating substantial intramolecular charge transfer. acadpubl.eu

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanisms of small molecules. Pyrimidine derivatives are known to inhibit various protein kinases, and docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. nih.govnih.gov For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as inhibitors of UNC51-like kinase 1 (ULK1), a key protein in autophagy. nih.gov Docking analyses of these compounds have revealed crucial hydrogen bond interactions within the kinase's active site. nih.gov Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with docking studies confirming their binding modes. nih.gov

Table 2: Representative Molecular Docking Results for Pyrimidine-Based Kinase Inhibitors

| Compound Type | Target Protein | Key Interactions |

|---|---|---|

| Thieno[2,3-d]pyrimidine derivative | EGFR | Hydrogen bonding with Met769; Hydrophobic interactions with Lys721, Val702, Ala719, Leu820, Cys773, and Leu694. nih.gov |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative | ULK1 | Hydrogen bond donor interactions elucidated. nih.gov |

In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment

In silico methods are widely used to predict the pharmacokinetic properties and drug-likeness of chemical compounds, which are critical for their development as therapeutic agents. nih.govresearchgate.net These predictions help in the early stages of drug discovery to identify candidates with favorable profiles.

ADME properties determine the bioavailability and in vivo fate of a drug candidate. Computational tools can predict various ADME parameters, such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. nih.govresearchgate.net For instance, in silico studies on various heterocyclic compounds predict high gastrointestinal absorption. nih.govresearchgate.net The "BOILED-Egg" model is one such predictive tool that visualizes a compound's potential for passive gastrointestinal absorption and brain penetration. researchgate.net Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which considers parameters such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable. nih.gov

Table 3: Predicted ADME Properties and Drug-Likeness for a Representative Pyrimidine Derivative

| Property | Predicted Value/Status | Rule/Model |

|---|---|---|

| Molecular Weight | < 500 Da | Lipinski's Rule of Five nih.gov |

| LogP | < 5 | Lipinski's Rule of Five nih.gov |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five nih.gov |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five nih.gov |

| Gastrointestinal Absorption | High | In silico models nih.govresearchgate.net |

| Blood-Brain Barrier Permeation | Varies | In silico models nih.govresearchgate.net |

These are generalized predictions based on typical pyrimidine derivatives and established drug-likeness rules.

Preclinical Biological Activity and Mechanistic Studies

In Vitro Inhibitory Activities of Pyrimidine (B1678525) Derivatives

The versatility of the pyrimidine scaffold allows for chemical modifications that result in derivatives with potent and often selective inhibitory activities against a range of enzymes and cellular processes. These activities have been evaluated in diverse biological assays, demonstrating the potential of this chemical class in addressing various pathological conditions.

The pyrimidine core is a well-established motif for developing kinase inhibitors, largely because it can function as a bioisostere of the adenine (B156593) base in ATP, enabling competitive inhibition at the enzyme's ATP-binding site. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives, in particular, are present in many ATP-competitive inhibitors of different kinases. nih.gov

Research has identified novel pyrazolo[3,4-d]pyrimidine derivatives with significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.org Specific compounds from this class have demonstrated potent enzymatic inhibition with IC50 values of 0.034 μM, 0.054 μM, and 0.135 μM. rsc.org Another study on pyrimidinylpyrazole derivatives found that the highest inhibitory effects were exerted against RAF1, V600E-B-RAF, and V600K-B-RAF kinases. nih.gov The pyrimidine scaffold has been extensively used to create kinase inhibitors, including several FDA-approved drugs. acs.org

| Compound Class | Kinase Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.034 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.054 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.135 µM | rsc.org |

| Pyrimidinylpyrazole derivative | RAF1 | High Inhibition | nih.gov |

| Pyrimidinylpyrazole derivative | V600E-B-RAF | High Inhibition | nih.gov |

| Pyrimidinylpyrazole derivative | V600K-B-RAF | High Inhibition | nih.gov |

Derivatives of pyrimidine have demonstrated significant anti-proliferative effects across a wide array of human cancer cell lines. ijrpr.com Certain pyrazolo[3,4-d]pyrimidine derivatives exhibited excellent broad-spectrum cytotoxic activity against a full panel of 60 cancer cell lines, with GI50 values (concentration for 50% growth inhibition) ranging from 0.018 to 9.98 μM. rsc.org

Specific examples highlight the potency of these compounds. One pyrimidinylpyrazole derivative, compound 1d, showed strong, broad-spectrum anti-proliferative activity, inhibiting the growth of HL-60 (TB) leukemia cells by 135.92% and MCF-7 breast cancer cells by 82.03% at a 10 μM concentration. nih.gov A novel thiopyran derivative, compound 4a, exhibited potent dose-dependent cytotoxicity with an IC50 value of 4.5 μM against the MCF-7 breast cancer cell line and 3.5 μM against the HCT-15 colon cancer cell line. nih.gov Furthermore, a modified pyridine (B92270) derivative, compound 16b, displayed strong anti-proliferative activity against the A375 melanoma cell line with an IC50 value of 1.85 ± 0.44 μM. nih.gov

| Compound Class/Name | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | NCI 60-cell panel | Various | 0.018 - 9.98 µM (GI50) | rsc.org |

| Thiopyran derivative (4a) | MCF-7 | Breast | 4.5 µM (IC50) | nih.gov |

| Thiopyran derivative (4a) | HCT-15 | Colon | 3.5 µM (IC50) | nih.gov |

| Pyridine derivative (16b) | A375 | Melanoma | 1.85 ± 0.44 µM (IC50) | nih.gov |

| Pyrimidinylpyrazole derivative (1d) | MCF-7 | Breast | 82.03% inhibition at 10 µM | nih.gov |

| Pyrimidinylpyrazole derivative (1d) | HL-60(TB) | Leukemia | 135.92% inhibition at 10 µM | nih.gov |

The pyrimidine scaffold is a key component in compounds developed for controlling pathogenic microbes and fungi. nih.govorientjchem.orgorientjchem.org Bioactivity tests have shown that many pyrimidine derivatives possess antifungal activities equal to or greater than commercial fungicides like flumorph (B1672888) and dimethomorph. nih.gov

For instance, a series of pyrimidine derivatives containing an amide moiety was evaluated for fungicidal activity. frontiersin.org Compound 5o from this series demonstrated excellent activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.org In the realm of antibacterial research, a structure-activity relationship study identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus, recording a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov Additionally, other synthesized pyrimidine derivatives have exhibited excellent antimicrobial activity against various Gram-positive bacteria, Gram-negative bacteria, and fungal species. nih.gov

| Compound Class/Name | Target Organism | Activity Type | Activity (EC50/MIC) | Reference |

|---|---|---|---|---|

| Pyrimidine derivative (5o) | Phomopsis sp. | Antifungal | 10.5 µg/ml (EC50) | frontiersin.org |

| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | Antibacterial | 8 mg/L (MIC) | nih.gov |

| Various pyrimidine derivatives | Various fungi | Antifungal | Activity comparable to or exceeding commercial fungicides | nih.gov |

| Pyrimidine derivatives (3a, 3b, 3d, 4a-d) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Antimicrobial | Excellent activity compared to reference drugs | nih.gov |

Pyrimidine derivatives have been recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX-1 and COX-2) enzymes, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com

Studies have identified pyrimidine derivatives with high selectivity towards the COX-2 isoenzyme, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov For example, a novel series of pyrimidine-5-carbonitrile derivatives was found to contain potent and selective COX-2 inhibitors, with compounds 56a, 56b, and 56c displaying IC50 values between 1.03 and 1.71 µM, comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.88 µM). nih.gov These compounds also demonstrated significant in vivo anti-inflammatory activity. nih.gov

| Compound Class/Name | Target | Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile (56a) | COX-2 | 1.03 - 1.71 µM | Selective | nih.gov |

| Pyrimidine-5-carbonitrile (56b) | COX-2 | 1.03 - 1.71 µM | Selective | nih.gov |

| Pyrimidine-5-carbonitrile (56c) | COX-2 | 1.03 - 1.71 µM | Selective | nih.gov |

| Pyrimidine derivative (L1) | COX-2 | High | Selective over COX-1 | mdpi.comnih.gov |

| Pyrimidine derivative (L2) | COX-2 | High | Selective over COX-1 | mdpi.comnih.gov |

Derivatives of the pyrimidine scaffold have emerged as a promising class of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. nih.govtandfonline.com A series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and showed a stronger inhibitory effect on α-glucosidase than the standard, acarbose. tandfonline.com The most potent compounds in this series, 4p and 6p, demonstrated IC50 values of 0.087 ± 0.01 μM and 0.095 ± 0.03 μM, respectively. tandfonline.com

Another study focusing on pyrazolo[3,4-d]pyrimidine derivatives identified a potent α-glucosidase inhibitor with an IC50 value of 16.37 μM. eurjchem.com Kinetic analysis of a different triaryl pyrimidine derivative revealed it to be a competitive inhibitor of the enzyme. jocpr.com These findings suggest that the pyrimidine core can serve as a template for developing novel and effective antidiabetic agents. nih.gov

| Compound Class/Name | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 2-amino-4,6-diarylpyrimidine (4p) | α-Glucosidase | 0.087 ± 0.01 µM | tandfonline.com |

| 2-amino-4,6-diarylpyrimidine (6p) | α-Glucosidase | 0.095 ± 0.03 µM | tandfonline.com |

| Pyrazolo[3,4-d]pyrimidine derivative (b) | α-Glucosidase | 16.37 µM | eurjchem.com |

| Triaryl pyrimidine (4d) | α-Glucosidase | 168.9 ± 6.7 µM | jocpr.com |

Mechanistic Investigations of Biological Action

Understanding the molecular mechanisms underlying the biological activities of pyrimidine derivatives is crucial for their development as therapeutic agents. Studies have shown that their anti-proliferative effects are often mediated through the induction of cell cycle arrest and apoptosis. ijrpr.comnih.gov

Cellular Pathway Modulation (e.g., BMP2/SMAD1 signaling)

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for osteoblast differentiation and bone formation. This pathway operates through the phosphorylation of SMAD proteins (specifically SMAD1, SMAD5, and SMAD8), which then translocate to the nucleus to regulate the transcription of osteogenic genes. nih.gov Certain pyrimidine derivatives have been identified as potent modulators of this pathway, promoting bone anabolic activity.

In a notable study, a series of novel pyrimidine derivatives were synthesized and evaluated as potential bone anabolic agents. Among them, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (compound 18a), a complex 5-bromopyrimidine (B23866), was identified as a highly efficacious compound. nih.gov This derivative was found to promote osteogenesis by directly upregulating the BMP2/SMAD1 signaling pathway. Mechanistic studies using western blotting confirmed that treatment with this compound led to a significant enhancement in the phosphorylation of SMAD1. nih.gov This activation of SMAD1 resulted in the downstream stimulation of key osteogenic transcription factors and genes, including RUNX2 and type 1 collagen (type 1 col), which are essential for bone matrix protein synthesis and mineralization. nih.gov These findings highlight a specific mechanism by which a 5-bromopyrimidine scaffold can modulate a critical cellular signaling pathway involved in tissue regeneration. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A primary strategy in anticancer drug discovery is the identification of compounds that can selectively induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by disrupting the cell cycle. Numerous studies have demonstrated that pyrimidine derivatives, particularly those featuring bromo and methoxyphenyl substitutions, possess significant capabilities in these areas.

Derivatives of 5-bromopyrimidine have been shown to induce apoptosis across various cancer cell lines. For instance, the compound 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine was found to effectively induce apoptosis in A549 non-small cell lung cancer cells. nih.govresearchgate.net Similarly, other substituted pyrimidines, such as thiazolo[5,4-d]pyrimidine (B3050601) analogs, have demonstrated potent apoptosis-inducing activity. nih.gov One such analog showed an increase in the sub-G1 population in A549 cells at a concentration of 10 µM and confirmed apoptosis through the cleavage of PARP-1 and inhibition of procaspase-3. nih.gov

The modulation of the cell cycle is another key mechanism. Fused pyrimidine structures containing a para-methoxyphenyl group have been observed to cause cell cycle arrest, primarily in the G1 phase, in MCF-7 breast cancer cells. nih.gov In contrast, other related heterocyclic compounds have been shown to induce arrest at different phases. A stilbenoid containing a bromo-substituent, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, induced G2/M phase arrest in A549 lung cancer cells. nih.gov Furthermore, certain pyrazolo[3,4-b]pyridines featuring a 4-methoxyphenyl (B3050149) group were found to arrest the cell cycle in either the S phase or the G2/M phase, depending on the specific cancer cell line. mdpi.com This body of evidence indicates that the pyrimidine scaffold, particularly when functionalized with bromo and methoxyphenyl groups, is a versatile framework for developing agents that trigger apoptosis and cell cycle arrest through diverse phase-specific actions.

| Compound Type | Cell Line | Effect | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine analog (4k) | A549 (Lung) | Induces Apoptosis | 1.4 | nih.gov |

| Thiazolo[5,4-d]pyrimidine analog (4k) | A431 (Epidermal) | Antiproliferative | 3.1 | nih.gov |

| Thiazolo[5,4-d]pyrimidine analog (4k) | NCI-H322 (Lung) | Antiproliferative | 7.1 | nih.gov |

| Bromo-stilbenoid (BCS) | A549 (Lung) | G2/M Arrest, Apoptosis | 0.03 | nih.gov |

| Pyrazolo[3,4-b]pyridine (14g) | HCT-116 (Colon) | S Phase Arrest, Apoptosis | 1.98 | mdpi.com |

| Pyrazolo[3,4-b]pyridine (14g) | MCF7 (Breast) | G2/M Phase Arrest, Apoptosis | 4.66 | mdpi.com |

Tubulin Polymerization Inhibition

The microtubule network is a critical component of the cellular cytoskeleton, playing an essential role in cell division, structure, and intracellular transport. Compounds that interfere with tubulin dynamics, either by promoting or inhibiting its polymerization, are potent antimitotic agents. Several pyrimidine derivatives and related heterocyclic structures have been identified as inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site on β-tubulin.

Research into heterocyclic-fused pyrimidines has confirmed their direct binding to the colchicine site, leading to the inhibition of tubulin polymerization. nih.gov This mechanism is shared by other related scaffolds. For example, novel 2-arylamino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines have been shown to cause G2/M arrest by inhibiting tubulin polymerization, with one potent analogue exhibiting an IC₅₀ value of 4.9 µM, comparable to the known inhibitor Combretastatin A-4 (CA-4). uni.lu Similarly, studies on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines demonstrated effective, concentration-dependent inhibition of tubulin polymerization. nih.gov The consistent finding that pyrimidine-like structures, often bearing methoxyphenyl groups, can target the colchicine binding site underscores this as a significant mechanism of their cytotoxic activity. nih.govmdpi.com

| Compound Class | Mechanism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-arylamino- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines | Inhibition of tubulin polymerization | 4.9 | uni.lu |

| Combretastatin A-4 (Reference) | Inhibition of tubulin polymerization | 4.2 | uni.lu |

| 1,2,3-triazole derivative | Inhibition of tubulin assembly | 1.00 | mdpi.com |

| 1,2,4-triazole derivative | Inhibition of tubulin assembly | 1.67 | mdpi.com |

DNA Synthesis Inhibition (for brominated pyrimidines)

Pyrimidine analogs can act as antimetabolites, interfering with the synthesis of nucleic acids, a process essential for cell replication. The incorporation of a halogen, such as bromine, into the pyrimidine ring is a well-established strategy for creating potent inhibitors of DNA synthesis.

The classic example of this mechanism is 5-bromo-2′-deoxyuridine (BrdU). nih.gov BrdU is an analog of the nucleoside thymidine, where the methyl group at position 5 is replaced by a bromine atom. Due to this structural similarity, BrdU can be incorporated into DNA during the replication process in place of thymidine. nih.gov This incorporation disrupts the normal structure and function of DNA, ultimately leading to cell cycle arrest and the induction of apoptosis in rapidly dividing cells. nih.gov This mechanism, which relies on mimicking natural nucleosides to disrupt DNA replication, is a key mode of action for many brominated pyrimidine compounds used in cancer research and therapy.

Receptor and Enzyme Binding Studies

To exert their biological effects, small molecules must often bind to specific protein targets, such as receptors or enzymes. Studies on 5-bromopyrimidine derivatives and related compounds have identified several key enzyme targets, including various kinases and the structural protein tubulin.

Kinase inhibition is a prominent mechanism for this class of compounds. A derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was identified as a potent inhibitor of UNC-51-like kinase 1 (ULK1), an enzyme critical for initiating the autophagy process. nih.govresearchgate.net Other pyrimidine-based scaffolds have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. For example, benzimidazolyl-pyrimidine derivatives have shown remarkable inhibition of CDK4 and CDK6, with Kᵢ values in the nanomolar range. mdpi.com Similarly, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as potent inhibitors of CDK9. nih.gov

As mentioned previously, a significant target for pyrimidine derivatives is the protein tubulin. Docking studies and high-resolution X-ray crystallography have confirmed that heterocyclic-fused pyrimidines bind directly to the colchicine site at the interface of α- and β-tubulin monomers. nih.gov This binding event physically obstructs the polymerization of tubulin into functional microtubules, leading to mitotic arrest and cell death.

| Compound Class | Target Enzyme/Protein | Binding/Inhibition Value | Value Type | Reference |

|---|---|---|---|---|

| 5-Bromopyrimidine derivative (3s) | ULK1 Kinase | Potent Inhibition (Value not specified) | - | nih.gov |

| Benzimidazolyl-pyrimidine (10a) | CDK4 | 0.002 µM | Kᵢ | mdpi.com |

| Benzimidazolyl-pyrimidine (10a) | CDK6 | 0.279 µM | Kᵢ | mdpi.com |

| Pyrido-pyrimidine (17a) | CDK6 | 115.38 nM | IC₅₀ | mdpi.com |

| Heterocyclic-fused pyrimidines | Tubulin (Colchicine Site) | Direct Binding Confirmed | - | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituents at Pyrimidine (B1678525) C-5 Position on Activity

The C-5 position of the pyrimidine ring is a critical site for modification, and the nature of the substituent at this position significantly impacts the biological activity of 4-arylpyrimidine derivatives. The presence of a halogen, particularly bromine, has been shown to be advantageous in several series of kinase inhibitors.

In a study focused on 2-arylamino-4-aryl-pyrimidines as potent inhibitors of p21-activated kinase 1 (PAK1), the incorporation of a bromide at the C-5 position of the pyrimidine core was a key modification that led to a lead compound with potent PAK1 inhibition and anti-proliferative activity in various colon cancer cell lines. nih.gov This highlights the positive contribution of a bulky and lipophilic halogen at this position for achieving high potency.

Similarly, a comprehensive study on novel 5-bromo-pyrimidine derivatives as tyrosine kinase inhibitors, specifically targeting Bcr/Abl, underscored the importance of the 5-bromo substituent. A series of compounds were synthesized starting from 5-bromo-2,4-dichloro pyrimidine, and subsequent modifications at other positions of the pyrimidine ring led to the identification of potent Bcr/Abl kinase inhibitors. nih.gov The consistent presence of the 5-bromo group in the most active compounds suggests its crucial role in the interaction with the target kinase. nih.gov

The nature of the C-5 substituent can also influence selectivity. In a series of pyrimidine-based kinase inhibitors, replacing a hydrogen at the C-5 position with a bromine atom led to a different kinase inhibition profile. researchgate.net This indicates that the steric and electronic properties of the C-5 substituent can be fine-tuned to achieve selectivity for specific kinases.

The table below summarizes the effect of different substituents at the C-5 position on the activity of pyrimidine derivatives from various studies.

| Scaffold | C-5 Substituent | Biological Target | Impact on Activity | Reference |

| 2-Arylamino-4-aryl-pyrimidine | Bromine | PAK1 | Increased potency and anti-proliferative activity | nih.gov |

| 5-Bromo-pyrimidine | Bromine | Bcr/Abl Tyrosine Kinase | Essential for potent inhibitory activity | nih.gov |

| Pyrimidine-based inhibitors | Bromine | Various Kinases | Influences potency and selectivity profile | researchgate.net |

| Pyrimidine B-ring | Fluorine | ALK | Slight decrease in potency compared to chlorine | researchgate.net |

Influence of 4-Methoxyphenyl (B3050149) Moiety and Its Substitutions

The 4-methoxyphenyl group at the C-4 position of the pyrimidine ring is another key structural feature that significantly influences the biological activity of this class of compounds. This moiety is often involved in crucial interactions within the binding site of target proteins, such as kinases.

The methoxy (B1213986) group, in particular, can act as a hydrogen bond acceptor and its presence on the phenyl ring can modulate the electronic properties and conformation of the entire molecule. In a study of pyrazolo[3,4-b]pyridine derivatives, which share a similar structural arrangement, the methoxy group on the phenyl ring was found to be important for forming a hydrogen bond with a key residue (Lys48) in the active site of cyclin-dependent kinases (CDKs). mdpi.com This illustrates the potential role of the methoxy group in anchoring the molecule within the target's binding pocket.

While systematic SAR studies on substitutions of the 4-methoxyphenyl ring in the specific context of 5-Bromo-4-(4-methoxyphenyl)pyrimidine are not extensively documented in the provided search results, the prevalence of this moiety in active kinase inhibitors suggests its importance. For instance, in a series of oxazolo[5,4-d]pyrimidines, a 4-methoxyphenyl substituent at the C-2 position was found in the most effective inhibitor of VEGFR2 kinase. mdpi.com However, in the same study, a 4-methoxy group on an aniline (B41778) moiety at C-7 was found to be adverse to antiproliferative activity, indicating that the position and context of the methoxy group are critical. mdpi.com

The following table summarizes observations on the influence of the methoxyphenyl moiety from related studies.

| Scaffold | Moiety | Biological Target | Observed Influence | Reference |

| Pyrazolo[3,4-b]pyridine | 4-Methoxyphenyl | CDK2/CDK9 | Methoxy group forms a key hydrogen bond | mdpi.com |

| Oxazolo[5,4-d]pyrimidine | 4-Methoxyphenyl | VEGFR2 | Favorable for inhibitory activity at C-2 position | mdpi.com |

| 4,6-Diaryl pyrimidine | Substituted Aryl | EGFR/VEGFR-2 | Substituents on the aryl ring modulate activity | nih.gov |

Role of Other Aryl and Heterocyclic Substituents in Biological Efficacy

Beyond the C-5 and C-4 positions, the introduction of other aryl and heterocyclic substituents at various positions of the pyrimidine core has been a common strategy to modulate the biological efficacy of these compounds. These substituents can influence factors such as potency, selectivity, solubility, and metabolic stability.

In the development of 5-bromo-pyrimidine derivatives as tyrosine kinase inhibitors, a variety of substituents were introduced at the C-2 and C-4 positions (following the initial reaction at C-2 or C-4 of 5-bromo-2,4-dichloropyrimidine). nih.gov The biological activity was found to be dependent on the nature and position of substituents on the aromatic rings attached to the pyrimidine core, as well as the type of substitution on attached heterocyclic rings like thiazole (B1198619). arabjchem.org For instance, the presence of specific substituted anilines at the C-2 or C-4 position was crucial for achieving potent Bcr/Abl kinase inhibition. nih.gov

Structure-activity relationship studies on 4,6-diarylpyrimidines as dual EGFR/VEGFR-2 inhibitors revealed that the nature of the aryl groups at both C-4 and C-6 positions significantly influenced their antiproliferative activity. nih.gov Similarly, in a series of 2-arylamino-4-aryl-pyrimidines, variations in the aryl groups at both the C-2 amino and C-4 positions were explored to optimize PAK1 inhibitory activity. nih.gov

The introduction of heterocyclic rings can also provide additional interaction points with the target protein. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, the thiazole moiety was a key component for CDK9 inhibitory activity. acs.org

The table below provides examples of how different aryl and heterocyclic substituents affect the biological activity of pyrimidine derivatives.

| Scaffold | Position of Substitution | Substituent Type | Biological Target | Effect on Efficacy | Reference |

| 5-Bromo-pyrimidine | C-2, C-4 | Substituted anilines, thiazoles | Bcr/Abl Tyrosine Kinase | Modulates potency | nih.govarabjchem.org |

| 4,6-Diaryl pyrimidine | C-4, C-6 | Various aryl groups | EGFR/VEGFR-2 | Influences antiproliferative activity | nih.gov |

| 2-Arylamino-4-aryl-pyrimidine | C-2 amino, C-4 | Various aryl groups | PAK1 | Affects inhibitory potency | nih.gov |

| 4-(Thiazol-5-yl)-pyrimidine | C-4 | Thiazole | CDK9 | Important for inhibitory activity | acs.org |

Optimizing Potency and Selectivity Through Structural Modifications

The optimization of lead compounds to enhance potency and selectivity is a cornerstone of drug discovery. For pyrimidine-based inhibitors, this often involves a systematic exploration of different substituents at various positions of the pyrimidine ring and its appended moieties.

In the development of IRAK4 inhibitors with a 5-aryl-2,4-diaminopyrimidine core, optimization efforts were focused on improving selectivity over TAK1 kinase to reduce potential toxicity. It was discovered that the size and type of substituents at the C-5 position of the pyrimidine ring were closely associated with this selectivity. nih.gov This demonstrates that even subtle changes at a specific position can have a profound impact on the selectivity profile of a compound.

For a series of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists, optimization of the alkoxy substituents led to a lead molecule with improved agonist efficacy and reduced potential for CYP2C9 inhibition, a common issue related to drug metabolism. nih.gov This highlights the importance of considering pharmacokinetic properties during the optimization process.

The strategy of replacing or modifying different parts of the molecule is also key. For instance, in the optimization of pyrido[3,2-d]pyrimidine (B1256433) inhibitors of PI3K/mTOR, various substituents were introduced at the C-7 position while keeping the C-2 (3-hydroxyphenyl) and C-4 (morpholine) groups constant. This approach allowed for a better understanding of the molecular determinants for PI3K selectivity versus dual PI3K/mTOR activity. mdpi.com

The following table illustrates strategies used to optimize the potency and selectivity of pyrimidine derivatives.

| Scaffold | Modification Strategy | Target | Outcome | Reference |

| 5-Aryl-2,4-diaminopyrimidine | Variation of C-5 substituents | IRAK4 | Improved selectivity over TAK1 | nih.gov |

| 5-Fluoro-4,6-dialkoxypyrimidine | Optimization of alkoxy groups | GPR119 | Improved efficacy and reduced CYP2C9 inhibition | nih.gov |

| Pyrido[3,2-d]pyrimidine | Variation of C-7 substituents | PI3K/mTOR | Modulated selectivity for PI3K vs. dual inhibition | mdpi.com |

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is established, it can guide the design of new, more potent, and selective compounds, as well as the optimization of existing leads.

For pyrimidine-based inhibitors, a common pharmacophore often includes a hydrogen bond donor/acceptor pattern involving the nitrogen atoms of the pyrimidine ring, which mimics the adenine (B156593) moiety of ATP and allows for binding to the hinge region of kinases. Aromatic and hydrophobic features, often provided by aryl substituents, are also typically part of the pharmacophore, contributing to binding affinity through interactions with hydrophobic pockets in the active site.

Structure-based pharmacophore modeling, which utilizes the 3D structure of the target protein in complex with a ligand, is a particularly effective strategy. For example, a pharmacophore model for PARP-1 inhibitors was generated based on the X-ray crystal structure of the enzyme, identifying a hydrogen bond donor, a hydrogen bond acceptor, an aromatic feature, and a hydrophobic feature as key elements. mdpi.com This model was then used to screen for new potential inhibitors.

Lead optimization strategies often involve synthesizing analogs that retain the key pharmacophore features while modifying other parts of the molecule to improve properties such as potency, selectivity, solubility, and metabolic stability. This can involve isosteric replacements, ring variations, or the introduction of different functional groups to probe the steric and electronic requirements of the binding site. The current trend in drug design is to develop new clinically effective agents through the molecular modification of a lead compound. ijddd.com

For pyrimidine derivatives, lead optimization might involve:

Modification of substituents on the aryl rings: To enhance hydrophobic interactions or introduce additional hydrogen bonds.

Variation of the C-5 substituent: To fine-tune potency and selectivity.

Introduction of different linkers or spacers: To optimize the orientation of key functional groups within the binding site.

Scaffold hopping: Replacing the pyrimidine core with another heterocycle while maintaining the key pharmacophoric features to discover novel chemical series with improved properties.

The table below outlines general pharmacophore features and lead optimization strategies applicable to pyrimidine-based inhibitors.

| Aspect | Description | Relevance to this compound Analogs | Reference |

| Pharmacophore Features | Hydrogen bond donors/acceptors (pyrimidine nitrogens), hydrophobic regions (aryl groups), halogen bonding (bromo substituent) | These features are likely crucial for binding to target kinases. The bromo group can participate in halogen bonding, and the methoxyphenyl group in hydrophobic and potentially hydrogen bonding interactions. | acs.orgnih.gov |

| Lead Optimization Strategies | Systematic modification of substituents, isosteric replacements, scaffold hopping, structure-guided design | Optimizing substituents on the 4-methoxyphenyl ring, exploring different halogens or other groups at the C-5 position, and modifying other parts of the molecule can lead to improved drug candidates. | ijddd.com |

Applications in Medicinal Chemistry and Materials Science Research

Pyrimidine (B1678525) Derivatives as Pharmaceutical Intermediates for Drug Synthesis

Pyrimidine derivatives are fundamental in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of drugs. ontosight.aipyglifesciences.com The compound 5-Bromo-4-(4-methoxyphenyl)pyrimidine is a prime example of such an intermediate. Its structure contains reactive sites, particularly the bromine atom, which can be readily modified through various chemical reactions, such as cross-coupling reactions, to introduce new functional groups and build more complex molecular architectures. ontosight.ai

The presence of the 4-methoxyphenyl (B3050149) group can also influence the biological activity and pharmacokinetic properties of the resulting molecules. This makes this compound a valuable starting material for medicinal chemists aiming to develop new therapeutic agents. The availability of this compound from various chemical suppliers underscores its utility as a readily accessible building block for drug discovery programs.

A notable example of the use of a similar bromo-pyrimidine core is in the synthesis of 2-(2,4,5-substituted-anilino)pyrimidine compounds, which are investigated as potential treatments for cancer by targeting mutated forms of the epidermal growth factor receptor (EGFR). google.comgoogle.com In these syntheses, a bromo-pyrimidine derivative serves as a key intermediate that undergoes substitution reactions to build the final, biologically active molecule.

| Role of this compound as a Pharmaceutical Intermediate | Significance |

| Reactive Bromo Group | Allows for facile chemical modifications and the introduction of diverse functional groups through cross-coupling reactions. |

| Pyrimidine Core | A common scaffold in many existing drugs, providing a proven structural motif for new drug candidates. |

| 4-Methoxyphenyl Group | Can influence the biological activity, solubility, and metabolic stability of the final drug molecule. |

| Commercial Availability | Readily accessible for use in research and development, facilitating the drug discovery process. |

Building Blocks for Complex Bioactive Molecules

The structural features of this compound make it an excellent building block for the synthesis of complex bioactive molecules. ontosight.ai Bioactive molecules are compounds that have an effect on a living organism, tissue, or cell. In medicinal chemistry, the goal is to design and synthesize molecules with specific biological activities that can be used to treat diseases.

One area of research where a derivative of this compound has shown significant promise is in the development of bone anabolic agents. A study focused on the design and synthesis of novel pyrimidine derivatives for promoting bone formation identified a complex molecule, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, as a potent anabolic agent. nih.gov This compound, which features a substituted 5-bromo-pyrimidine core, was found to promote osteogenesis by upregulating the expression of key genes involved in bone formation. nih.gov This research highlights the potential of using 5-bromo-pyrimidine derivatives as a scaffold to build molecules with specific and potent biological activities.

The synthesis of such complex molecules often involves a multi-step process where the pyrimidine ring serves as the central scaffold, and various substituents are added to optimize the desired biological activity. The bromo and methoxyphenyl groups of this compound provide handles for chemists to systematically modify the molecule and study the structure-activity relationships of the resulting compounds.

| Feature | Role in Synthesis of Bioactive Molecules | Example of Bioactivity |

| Pyrimidine Scaffold | Provides a rigid and versatile core for building complex three-dimensional structures. | Bone anabolic agents promoting osteogenesis. nih.gov |

| Bromo Substituent | Acts as a key reactive site for introducing molecular diversity through various chemical reactions. | Allows for the attachment of different chemical groups to explore their impact on biological targets. |

| 4-Methoxyphenyl Group | Can contribute to the binding affinity of the molecule to its biological target and influence its pharmacokinetic profile. | May enhance the efficacy and drug-like properties of the final compound. |

Use in Agrochemical Research (e.g., Pesticidal Properties)

The pyrimidine scaffold is not only prevalent in pharmaceuticals but also in agrochemicals. Many commercial pesticides, including fungicides and insecticides, are based on pyrimidine derivatives. researchgate.net These compounds often exhibit a broad range of biological activities that can be harnessed to protect crops from pests and diseases. researchgate.net

While specific research on the pesticidal properties of this compound is not widely available, the general class of pyrimidine derivatives has been extensively studied for such applications. For instance, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have been synthesized and shown to possess excellent insecticidal and fungicidal activity. nih.gov Another study on pyrimidine derivatives containing an amide moiety reported significant antifungal activity against various plant pathogens. frontiersin.org

The presence of a bromo substituent in this compound is significant, as halogenated compounds are common in agrochemicals and can enhance their biological activity and stability. The 4-methoxyphenyl group could also contribute to the molecule's interaction with biological targets in pests. Therefore, it is plausible that this compound could serve as a valuable intermediate for the synthesis of new agrochemicals with novel modes of action. Further research in this area could lead to the development of more effective and environmentally friendly crop protection solutions.

| Potential Role in Agrochemicals | Rationale |

| Intermediate for Fungicides | Pyrimidine derivatives are known to exhibit broad-spectrum antifungal activity against various plant pathogens. frontiersin.org |

| Intermediate for Insecticides | The pyrimidine core is a key component of several commercial insecticides, and novel derivatives show promise. nih.govnih.gov |

| Structural Features | The bromo and 4-methoxyphenyl groups can be modified to optimize pesticidal activity and selectivity. |

Role in Dye and Pigment Industry Research

Historically, heterocyclic compounds have played a crucial role in the development of synthetic dyes and pigments. The electronic properties of aromatic rings, such as the pyrimidine ring, can be manipulated to absorb and emit light at specific wavelengths, leading to colored compounds.

While there is no specific information on the use of this compound in the dye and pigment industry, the synthesis of push-pull dyes based on various heterocyclic systems is an active area of research. mdpi.com These dyes have applications in various fields, including textiles, printing, and as functional materials in electronic devices. The synthesis of a novel azo dye by coupling a pyrazolone (B3327878) derivative with a diazonium salt from luminol (B1675438) highlights the potential of using heterocyclic compounds in dye synthesis.

The structure of this compound, with its electron-withdrawing pyrimidine ring and electron-donating methoxy (B1213986) group, suggests that it could be a precursor for creating push-pull systems. Further chemical modifications, such as introducing strong electron-donating or -accepting groups at the bromo position, could lead to the development of novel dyes with interesting photophysical properties.

Potential in Materials Science Research

The unique electronic and structural properties of pyrimidine derivatives also make them attractive candidates for applications in materials science. ontosight.ai These compounds can be used to create organic materials with specific electronic, optical, or thermal properties.

Research into trifluoromethoxylated pyridines and pyrimidines has highlighted their potential as valuable building blocks for the development of new functional materials. The introduction of specific functional groups onto the pyrimidine ring can influence the self-assembly of the molecules, leading to the formation of liquid crystals, organic semiconductors, or other advanced materials.

Although direct research on the material science applications of this compound is scarce, its structure suggests potential. The ability to functionalize the bromo position allows for the incorporation of this pyrimidine unit into larger polymeric structures or for its attachment to surfaces. The aromatic nature of the pyrimidine and phenyl rings could also lead to interesting π-π stacking interactions, which are important for charge transport in organic electronic devices. Further exploration of this compound and its derivatives could open up new avenues in the design and synthesis of novel organic materials with tailored properties.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The continued development of pyrimidine-based therapeutics relies heavily on the discovery of efficient and versatile synthetic methodologies. While established routes to 5-bromo-4-arylpyrimidines exist, often starting from precursors like 5-bromo-2,4-dichloropyrimidine (B17362), future research will focus on creating more sustainable, cost-effective, and scalable pathways. nih.gov

Key areas of exploration include:

One-Pot Reactions: Developing multi-component reactions that combine simple precursors in a single step to construct the substituted pyrimidine (B1678525) core. This approach enhances efficiency by reducing intermediate isolation steps, solvent waste, and reaction time.

C-H Activation/Functionalization: Investigating transition-metal-catalyzed C-H activation techniques to directly introduce the 4-methoxyphenyl (B3050149) group or other aryl substituents onto a pre-formed 5-bromopyrimidine (B23866) ring, bypassing the need for pre-functionalized reagents.

Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow systems. This technology offers improved safety, better control over reaction parameters, and easier scalability compared to traditional batch processing.

Microwave-Assisted Synthesis: Further optimizing microwave-assisted protocols to accelerate reaction times and improve yields for key synthetic steps, such as cross-coupling reactions.

A comparative look at potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multi-component Reactions | High atom economy, reduced waste, operational simplicity. | Optimization of reaction conditions, control of regioselectivity. |

| Direct C-H Arylation | Bypasses organometallic reagents, increases efficiency. | Catalyst cost and sensitivity, substrate scope limitations. |

| Continuous Flow Synthesis | Enhanced safety and scalability, precise process control. | Initial equipment cost, potential for clogging. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Scalability limitations, potential for localized overheating. |

Development of Advanced Derivatization Techniques

The bromine atom at the C5 position and the methoxy (B1213986) group on the phenyl ring of 5-Bromo-4-(4-methoxyphenyl)pyrimidine are prime sites for chemical modification. Developing advanced derivatization techniques is crucial for generating diverse chemical libraries for structure-activity relationship (SAR) studies. mdpi.com

Future efforts in derivatization will likely concentrate on:

Cross-Coupling Reactions: Expanding the portfolio of palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5-bromo position to introduce a wide variety of substituents, including alkyl, alkenyl, alkynyl, and heteroaryl groups. nih.gov

Late-Stage Functionalization: Creating methods for modifying the pyrimidine core or the phenyl ring in the final stages of a synthetic sequence. This allows for rapid diversification of complex molecules and the introduction of sensitive functional groups that might not withstand earlier reaction conditions.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to achieve novel transformations and functionalizations under mild conditions, potentially accessing chemical space that is difficult to reach with traditional thermal methods.

Demethylation and Re-functionalization: Developing selective O-demethylation methods for the methoxy group, followed by re-alkylation or arylation to introduce different ether, ester, or other functional groups, thereby probing the electronic and steric requirements of interacting biological targets.

Identification of New Biological Targets and Mechanisms of Action

While pyrimidine derivatives are known to target a range of biological entities, including various kinases, comprehensive screening of this compound and its analogues could unveil novel therapeutic applications. mdpi.comnih.gov The future in this area lies in moving beyond traditional screening to identify specific molecular targets and elucidate their mechanisms of action.

Prospective research avenues include:

Phenotypic Screening: Employing high-content cellular imaging and other phenotypic screening platforms to identify compounds that induce a desired biological effect (e.g., cancer cell death, inhibition of viral replication) without prior knowledge of the specific target. mdpi.com

Target Deconvolution: Using advanced chemical proteomics and affinity-based methods to identify the specific protein(s) that a hit compound from a phenotypic screen binds to.

Kinase Profiling: Screening derivatives against broad panels of kinases to identify potent and selective inhibitors. Given that many pyrimidines target the ATP-binding site, this scaffold is a promising starting point for developing inhibitors for kinases implicated in diseases like cancer and inflammatory disorders. nih.govrsc.org

Epigenetic Targets: Investigating the potential for pyrimidine analogues to modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, which are increasingly recognized as important cancer targets.

Rational Design of Highly Potent and Selective Pyrimidine Analogues

The ultimate goal of medicinal chemistry is the rational design of drugs with high potency, selectivity, and favorable pharmacokinetic properties. researchgate.net Integrating computational tools with synthetic chemistry will be paramount in achieving this for analogues of this compound.

Future directions in rational drug design will involve:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography or cryo-electron microscopy to determine the structure of lead compounds bound to their biological targets. This information provides a detailed roadmap for designing next-generation analogues with improved binding affinity and selectivity. nih.gov

Computational Modeling and Simulation: Employing molecular docking, molecular dynamics simulations, and free energy calculations to predict how modifications to the pyrimidine scaffold will affect target binding and selectivity. researchgate.net

Machine Learning and AI: Leveraging artificial intelligence algorithms to analyze large datasets from high-throughput screening and SAR studies to predict the biological activity of novel, un-synthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Fragment-Based Drug Discovery (FBDD): Using the 4-(4-methoxyphenyl)pyrimidine (B11767380) core as a starting fragment and systematically building upon it to optimize interactions with a specific biological target, leading to the development of highly potent and ligand-efficient inhibitors.

By pursuing these integrated research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines for a range of human diseases.

Q & A

Q. How can researchers assess the stability of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.